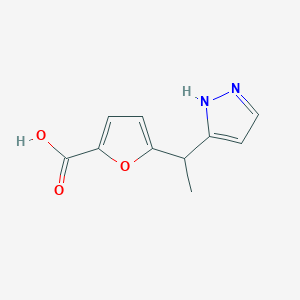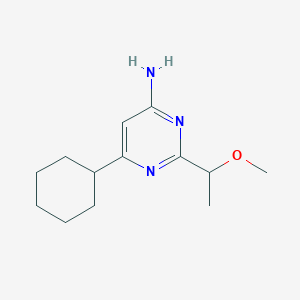
4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoicacid is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure consists of a pyridazinone ring fused with a piperidine moiety and a benzoic acid group, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoicacid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Ring: Starting from a suitable dicarbonyl compound, the pyridazinone ring can be formed through cyclization reactions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution or addition reactions.
Attachment of the Benzoic Acid Group: The final step may involve coupling the benzoic acid group to the pyridazinone-piperidine intermediate using esterification or amidation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoicacid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoicacid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Affecting various biochemical pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone structures.
Piperidine Derivatives: Compounds containing the piperidine ring.
Benzoic Acid Derivatives: Compounds with benzoic acid groups.
Uniqueness
4-(6-Oxo-3-(piperidin-1-yl)pyridazin-1(6H)-yl)benzoicacid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H17N3O3 |
|---|---|
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
4-(6-oxo-3-piperidin-1-ylpyridazin-1-yl)benzoic acid |
InChI |
InChI=1S/C16H17N3O3/c20-15-9-8-14(18-10-2-1-3-11-18)17-19(15)13-6-4-12(5-7-13)16(21)22/h4-9H,1-3,10-11H2,(H,21,22) |
InChI-Schlüssel |
SKOLXVZYRHSKCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NN(C(=O)C=C2)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


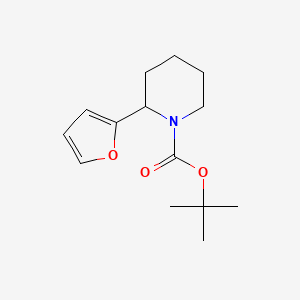
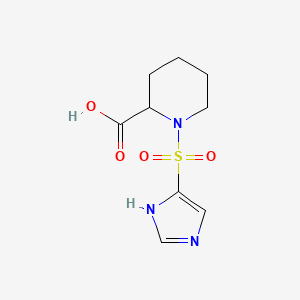
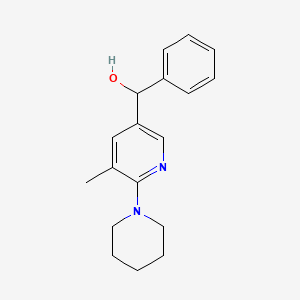
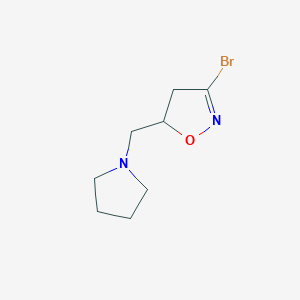
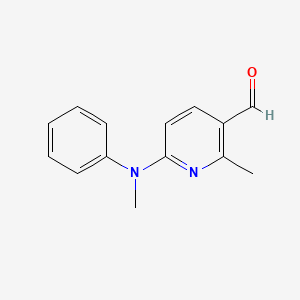
![2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11790397.png)
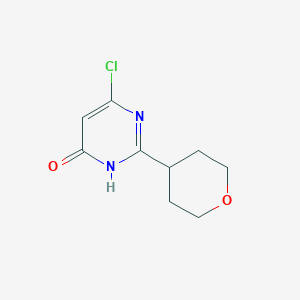

![2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B11790405.png)


![Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate](/img/structure/B11790420.png)
